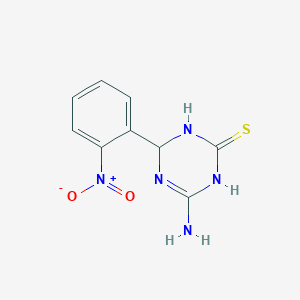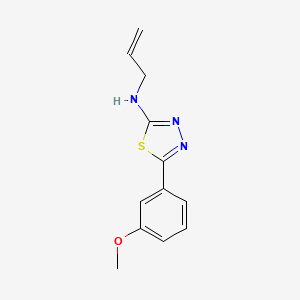![molecular formula C8H10BrN3O2S B1344970 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218119-42-6](/img/structure/B1344970.png)
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is a derivative of thiazolidine carboxylic acid, which is a class of compounds known for their potential biological activities. Thiazolidine derivatives are often synthesized through reactions involving cysteine or other aminothiols with aldehydes or ketones, forming a characteristic thiazolidine ring . These compounds have been studied for various pharmacological properties, including antihyperglycemic activities , hepatoprotective effects , and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves a condensation reaction. For example, the synthesis of antihyperglycemic agents with a pyrazolyl pharmacophore involves a thia Michael addition reaction of thiosemicarbazides with maleic anhydride . Similarly, the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was achieved through a one-pot, four-component reaction . Although the specific synthesis of "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" is not detailed in the provided papers, these methods suggest possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution on the thiazolidine ring can significantly affect the compound's properties and reactivity. For instance, the addition products of dimethyl acetylenedicarboxylate to thioureas have been studied, and their structures were established by X-ray crystallographic and 13C NMR studies . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds.
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including ring-opening, which can be nonenzymatic or enzymatic. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been suggested to act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . The reactivity of the thiazolidine ring towards different reagents and conditions can lead to a variety of products, which can be exploited in drug design and synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the pyrazolyl group can impart specific properties that are beneficial for biological activity . The chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are often used to quantify and analyze these compounds in biological matrices, indicating their stability and behavior in such environments .
Scientific Research Applications
Synthesis and Characterization
The compound "2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid" has been a focal point in the synthesis and characterization of various heterocyclic compounds. One notable research integrated 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of derivatives including thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives, demonstrating the versatility of pyrazolyl pharmacophore-linked structures (Khalifa, Nossier & Al-Omar, 2017).
Antifungal and Antimicrobial Activities
The compound's framework has been leveraged in the development of antifungal and antimicrobial agents. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showcased moderate to excellent activities against various phytopathogenic fungi. This highlights the compound's potential in addressing fungal-related agricultural issues (Du et al., 2015). Furthermore, new pyrazolyl-2, 4-thiazolidinediones were synthesized, exhibiting significant antibacterial and antifungal properties, especially against Gram-positive bacteria, underlining the compound's relevance in medical microbiology (Aneja et al., 2011).
Structural and Chemical Transformations
The compound's chemical structure has been a base for various chemical transformations. For instance, the synthesis of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates involved the reaction of ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates with rhodanine, indicating the compound's role in creating new heterocyclic systems (Chaban, Matiichuk & Matiychuk, 2020).
Hypoglycemic Activity
The compound's derivatives have been investigated for their hypoglycemic activity. A study elaborated a preparative method to synthesize new (pyrazole-4-il)methylenethiazolidine structures, with some compounds ensuring a prolonged effect on reducing glucose concentration in blood. This opens a new avenue for the compound's application in diabetic treatments (Perepelytsya et al., 2019).
Safety And Hazards
Future Directions
Given the presence of several functional groups that are common in biologically active compounds, “2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid” could be of interest in the development of new pharmaceuticals or agrochemicals . Further studies could explore its synthesis, properties, and potential applications in more detail.
properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBQYDULGXECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)







![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)